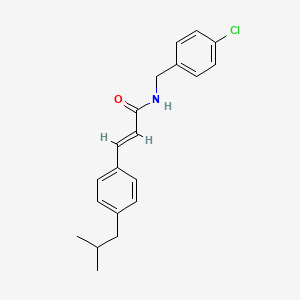

N-(4-chlorobenzyl)-3-(4-isobutylphenyl)acrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-chlorobenzyl)-3-(4-isobutylphenyl)acrylamide, commonly known as CBI-NPP, is a chemical compound that has garnered significant attention in scientific research. This compound belongs to the category of acrylamides, which are known for their diverse applications in various fields, including medicine, agriculture, and industrial chemistry. CBI-NPP has been extensively studied for its unique properties and potential applications in various scientific fields.

Wissenschaftliche Forschungsanwendungen

Polymerization and Material Science

N-(4-chlorobenzyl)-3-(4-isobutylphenyl)acrylamide, like its acrylamide counterparts, has potential applications in the field of polymerization and material science. Acrylamides are known for their ability to form polyacrylamides, which are valuable in various industrial and scientific applications due to their gel-forming properties. For instance, polyacrylamides are extensively used in wastewater treatment, soil conditioning, and as a medium for electrophoresis in laboratory settings (Friedman, 2003). The controlled polymerization of N-isopropylacrylamide, demonstrating the precise manipulation of polymer structures, hints at the sophisticated material science applications that derivatives like N-(4-chlorobenzyl)-3-(4-isobutylphenyl)acrylamide could have, especially in creating responsive or smart materials (Convertine et al., 2004).

Enhanced Oil Recovery

The radical homopolymerization of acrylamide derivatives like N-(4-iodo-1,3-diphenylbutyl) acrylamide suggests that N-(4-chlorobenzyl)-3-(4-isobutylphenyl)acrylamide could be used in enhanced oil recovery. These acrylamide derivatives are hydrophobic monomers that can be used to prepare hydrophobically modified polyacrylamides, which are essential in the oil industry for improving oil recovery rates (Huang et al., 2019).

Bioengineering and Cell Detachment

Poly(N-isopropyl acrylamide) and its derivatives have been utilized in bioengineering for their thermoresponsive properties, which can facilitate nondestructive cell detachment. This application is crucial for tissue engineering and regenerative medicine, where gentle recovery of cell sheets without damaging the cells is required. The ability to manipulate the surface properties of polymers derived from acrylamide, such as N-(4-chlorobenzyl)-3-(4-isobutylphenyl)acrylamide, could extend these applications to more tailored and specific bioengineering challenges (Cooperstein & Canavan, 2010).

Corrosion Inhibition

Research into the synthesis of new acrylamide derivatives for use as corrosion inhibitors, such as in nitric acid solutions for copper, indicates another potential application area. By modifying the molecular structure, acrylamide derivatives could be tailored to act as effective corrosion inhibitors in various industrial processes, protecting metals from corrosive environments (Abu-Rayyan et al., 2022).

Eigenschaften

IUPAC Name |

(E)-N-[(4-chlorophenyl)methyl]-3-[4-(2-methylpropyl)phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClNO/c1-15(2)13-17-5-3-16(4-6-17)9-12-20(23)22-14-18-7-10-19(21)11-8-18/h3-12,15H,13-14H2,1-2H3,(H,22,23)/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISIQAXMEPJVWRK-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C=CC(=O)NCC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorobenzyl)-3-(4-isobutylphenyl)acrylamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluoro-4-methylphenyl)amino]acetamide](/img/structure/B2650502.png)

![Ethyl 3-{2-[(2,4-dichlorobenzoyl)oxy]ethoxy}-5-{[(dimethylamino)methylene]amino}-4-isoxazolecarboxylate](/img/structure/B2650506.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2650508.png)

![1-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2650512.png)

![ethyl 6-acetyl-2-[[4-(dimethylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2650519.png)

![(2-Methylspiro[3.3]heptan-2-yl)methanol](/img/structure/B2650521.png)

![2-(2,4-dimethylthiazol-5-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2650523.png)

![N-(3,4-dimethoxyphenyl)-3-{[methyl(4-methylphenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxamide](/img/structure/B2650525.png)